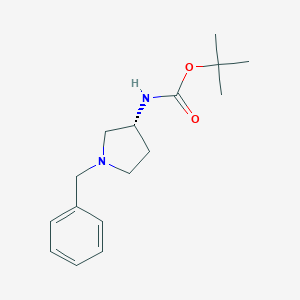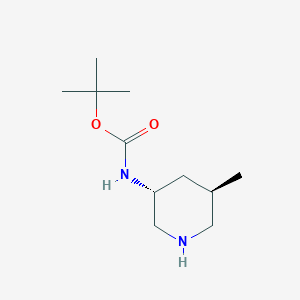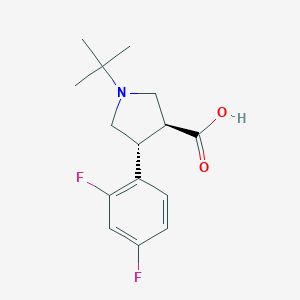
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone
Vue d'ensemble
Description
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . It is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopropylmethanone moiety. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Méthodes De Préparation
The synthesis of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone can be achieved through various synthetic routes. One common method involves the bromination of a precursor compound, such as 4-methylphenyl(cyclopropyl)methanone, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is typically carried out in a halogenated hydrocarbon solvent at elevated temperatures. Industrial production methods may involve similar bromination reactions but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Analyse Des Réactions Chimiques
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products. Common reagents used in these reactions include NBS for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromomethyl group serves as a versatile handle for further functionalization.
Biology: The compound can be used in the development of chemical probes for studying biological systems.
Medicine: Research into potential pharmaceutical applications may involve the compound as an intermediate in the synthesis of drug candidates.
Mécanisme D'action
The mechanism of action of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone involves its ability to form covalent bonds with target molecules. The bromomethyl group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modification. This property is particularly useful in the design of chemical probes for studying protein interactions and functions . The molecular targets and pathways involved depend on the specific application and the nature of the target biomolecules.
Comparaison Avec Des Composés Similaires
(4-(Bromomethyl)phenyl)(cyclopropyl)methanone can be compared with other similar compounds, such as:
(4-Bromophenyl)(cyclopropyl)methanone: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and applications.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound contains an additional alkyne group, making it useful in click chemistry applications.
(4-(Aminomethyl)phenyl)(cyclopropyl)methanone:
These comparisons highlight the unique features of this compound, particularly its bromomethyl group, which offers versatile reactivity for various synthetic and research applications.
Propriétés
IUPAC Name |
[4-(bromomethyl)phenyl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFDRURELYOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262646 | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35981-66-9 | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35981-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Bromomethyl)phenyl]cyclopropylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















